molecular formula C22H17ClO3 B3509052 4-benzoylbenzyl (4-chlorophenyl)acetate

4-benzoylbenzyl (4-chlorophenyl)acetate

Cat. No.: B3509052
M. Wt: 364.8 g/mol
InChI Key: PLIPEBYAKMJOPO-UHFFFAOYSA-N
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Description

4-Benzoylbenzyl (4-chlorophenyl)acetate is a synthetic ester derivative featuring a 4-chlorophenyl group linked to an acetate moiety, further substituted with a benzoylbenzyl group. These analogs vary in ester groups (e.g., methyl, ethyl, benzyl) and additional substituents, which influence their physicochemical and biological properties.

Properties

IUPAC Name

(4-benzoylphenyl)methyl 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClO3/c23-20-12-8-16(9-13-20)14-21(24)26-15-17-6-10-19(11-7-17)22(25)18-4-2-1-3-5-18/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIPEBYAKMJOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties of 4-Chlorophenyl Acetate Derivatives

Compound Name Ester Group/Substituent Molecular Formula Molecular Weight CAS Number Key Features
4-Chlorobenzyl acetate Benzyl C₉H₉ClO₂ 184.62 76475-62-2 Benzyl ester; simple structure
Methyl 4-chlorophenylacetate Methyl C₉H₉ClO₂ 184.62 52449-43-1 Methyl ester; isomer of above
Ethyl (4-chlorophenyl)acetate Ethyl C₁₀H₁₁ClO₂ 198.65 14062-24-9 Ethyl ester; increased hydrophobicity
4-Chlorophenyl acetate Phenoxy C₈H₇ClO₂ 170.59 876-27-7 Direct acetate of 4-chlorophenol
Ethyl 2-hydroxy-2,2-bis(4-chlorophenyl)acetate Ethyl + hydroxyl C₁₆H₁₃Cl₂O₃ 331.18 - Dual 4-chlorophenyl groups; hydroxyl substituent
Isopropyl 2-bromo-2-(4-chlorophenyl)acetate Isopropyl + bromo C₁₁H₁₂BrClO₂ 287.57 - Bromo substituent; branched ester

Key Observations :

  • Isomerism : Methyl 4-chlorophenylacetate and 4-chlorobenzyl acetate share the same molecular formula (C₉H₉ClO₂) but differ in structure, leading to distinct properties.
  • Ester Group Impact : Ethyl and benzyl esters exhibit higher molecular weights and hydrophobicity compared to methyl esters.

Key Findings :

  • Bioactivity : The imidazole derivative (Ethyl 2-[5-(4-chlorophenyl)...]) demonstrates strong sirtuin inhibition (glide score: -9.2 kcal/mol) and cytotoxicity in cancer cells (IC₅₀: 12 µM for A549 cells) .
  • ADME : Ethyl-based analogs show superior absorption and blood-brain barrier penetration compared to smaller esters like methyl .
  • Stability : Brominated derivatives (e.g., ) may exhibit enhanced stability but require careful handling due to reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzoylbenzyl (4-chlorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
4-benzoylbenzyl (4-chlorophenyl)acetate

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